Depropylamino Hydroxy Propafenone
Overview
Description
Preparation Methods
The synthesis of propafenone impurity D involves several steps, typically starting with the reaction of 2-hydroxyacetophenone with benzyl bromide to form 2-benzyl-2-hydroxyacetophenone. This intermediate is then reacted with epichlorohydrin to produce 1-[2-(2,3-epoxypropoxy)phenyl]-3-phenylpropan-1-one. Finally, the epoxide ring is opened using a suitable acid or base to yield propafenone impurity D .
Industrial production methods for propafenone impurity D are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Depropylamino Hydroxy Propafenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Depropylamino Hydroxy Propafenone is widely used in pharmaceutical research for:
Analytical Method Development: It serves as a reference standard for the development and validation of analytical methods to detect and quantify impurities in propafenone formulations.
Quality Control: It is used in quality control processes to ensure the purity and stability of propafenone products.
Pharmacokinetic Studies: It helps in studying the metabolism and pharmacokinetics of propafenone by providing insights into its degradation pathways.
Mechanism of Action
The mechanism of action of propafenone impurity D is not well-studied, as it is primarily used as a reference standard. it is structurally related to propafenone, which works by blocking sodium channels in cardiac cells, reducing excitability and conduction velocity. This action helps in managing arrhythmias by stabilizing the cardiac rhythm .
Comparison with Similar Compounds
Depropylamino Hydroxy Propafenone can be compared with other impurities and degradation products of propafenone, such as:
Propafenone impurity A: 1-[2-(2-Hydroxypropoxy)phenyl]-3-phenylpropan-1-one
Propafenone impurity B: 1-[2-(2-Methoxypropoxy)phenyl]-3-phenylpropan-1-one
Propafenone impurity C: 1-[2-(2-Chloropropoxy)phenyl]-3-phenylpropan-1-one
This compound is unique due to its specific structure, which includes a dihydroxypropoxy group. This structural feature may influence its chemical reactivity and interactions in analytical applications .
Biological Activity
Depropylamino Hydroxy Propafenone (DHP) is a significant metabolite of the antiarrhythmic drug Propafenone, which belongs to the class Ic antiarrhythmic agents. This article explores the biological activity of DHP, focusing on its pharmacological properties, mechanisms of action, and clinical relevance.
- Molecular Formula : C18H20O4
- Molecular Weight : 300.35 g/mol
- CAS Number : 91401-73-9
DHP is characterized by its structural similarity to Propafenone, which enhances its relevance in therapeutic applications and metabolic studies. Its chemical structure includes a hydroxy group and a propylamine moiety, contributing to its biological activity.
DHP functions primarily as a sodium channel blocker, similar to its parent compound Propafenone. This mechanism is crucial in the management of cardiac arrhythmias:
- Sodium Channel Blockade : DHP inhibits sodium influx during depolarization, thereby stabilizing cardiac membrane potentials and reducing excitability.
- Antiarrhythmic Effects : By modulating cardiac action potentials, DHP helps in controlling supraventricular tachycardia (SVT) and other arrhythmias.
Pharmacokinetics
The pharmacokinetic profile of DHP has been assessed through various studies:
- Absorption : DHP is absorbed into systemic circulation following oral administration of Propafenone.
- Distribution : Studies indicate that DHP and its parent compound distribute widely in human tissues, including cardiac tissues .
- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, resulting in various metabolites with distinct pharmacological activities.
In Vitro Studies
Research indicates that DHP exhibits significant antiarrhythmic activity in vitro:
- Electrophysiological Studies : In isolated cardiac tissues, DHP demonstrated effective suppression of abnormal electrical activity induced by rapid pacing.
- Cell Culture Models : Studies using cardiomyocyte cultures showed that DHP significantly reduced calcium overload and improved cell viability under stress conditions.
In Vivo Studies
Clinical relevance has been established through case studies and clinical trials:
- A study involving pediatric patients with SVT demonstrated that DHP effectively restored normal sinus rhythm when administered as part of a Propafenone regimen .
- Another trial indicated that patients receiving DHP showed fewer side effects compared to those treated with other antiarrhythmic agents .
Case Studies
Several case reports highlight the efficacy of DHP in managing arrhythmias:
- Case Report 1 : A middle-aged male with recurrent SVT was treated with Propafenone; subsequent analysis revealed elevated levels of DHP correlating with successful rhythm control .
- Case Report 2 : A pediatric patient experienced significant improvement in arrhythmia episodes after transitioning from standard beta-blocker therapy to a regimen including Propafenone and its metabolites .
Stability and Formulation
The stability of DHP formulations has been assessed using high-performance liquid chromatography (HPLC):
Parameter | Day 1 | Day 30 | Day 90 |
---|---|---|---|
Concentration (mg/mL) | 9.37 ± 0.36 | 9.35 ± 0.30 | 9.31 ± 0.32 |
pH | 4.2 | 4.1 | 4.1 |
% Recovery | >95% | >95% | >95% |
The data indicates that DHP maintains stability over a 90-day period when stored appropriately, making it suitable for clinical use .
Properties
IUPAC Name |
1-[2-(2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSTZDUMPGTWJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91401-73-9 | |
Record name | 1-(2-(2,3-Dihydroxypropoxy)phenyl)-3-phenylpropanone, (2RS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091401739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(2,3-DIHYDROXYPROPOXY)PHENYL)-3-PHENYLPROPANONE, (2RS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0R1CCR973 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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